molecular formula C8H9N3S2 B2907849 4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 923254-47-1

4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2907849
CAS No.: 923254-47-1
M. Wt: 211.3
InChI Key: XIQUJXDLCFJLFS-UHFFFAOYSA-N
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Description

4-[2-(Thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole core substituted with a thiophene-ethyl group at the N-4 position and a thiol (-SH) group at C-2. Its synthesis typically involves cyclization reactions of thiosemicarbazides or coupling with electrophilic agents like chloromethyl coumarins (e.g., in hybrid formation) . The compound’s structural uniqueness lies in the electron-rich thiophene moiety and the reactive thiol group, which enable diverse chemical modifications and biological interactions.

Properties

IUPAC Name

4-(2-thiophen-2-ylethyl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S2/c12-8-10-9-6-11(8)4-3-7-2-1-5-13-7/h1-2,5-6H,3-4H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQUJXDLCFJLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCN2C=NNC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-thien-2-ylethylamine with appropriate triazole precursors under controlled conditions. One common method involves the cyclization of thiosemicarbazide derivatives with 2-thien-2-ylethylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Overview

4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound known for its diverse biological activities. This compound belongs to the triazole family, which has been extensively studied for applications in medicinal chemistry, agriculture, and materials science. Its unique structure, featuring both thiophene and triazole moieties, contributes to its reactivity and interaction with various biological targets.

Medicinal Applications

The medicinal properties of this compound have been explored in several studies:

Antimicrobial Activity

Research has demonstrated that derivatives of triazoles exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. For example, a study found that similar triazole compounds effectively inhibited the growth of Staphylococcus aureus and Candida albicans .

Anticancer Potential

Triazole derivatives have been recognized for their anticancer properties. The compound's ability to interact with specific enzymes involved in cancer cell proliferation has been investigated. In vitro studies indicated that it could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) by modulating key signaling pathways .

Neuroprotective Effects

The neuroprotective potential of this compound has also been highlighted in research focused on neurodegenerative diseases. The compound's mechanism involves inhibiting acetylcholinesterase activity, leading to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer's disease .

Agricultural Applications

The compound has shown potential as a fungicide due to its ability to inhibit fungal pathogens that affect crops. Studies indicate that it can effectively control diseases caused by Fusarium and Botrytis species, making it a candidate for agricultural applications .

Structure-Activity Relationship (SAR) Studies

Research on the structure-activity relationship of triazole derivatives indicates that modifications in the thiophene ring can enhance antifungal activity. For instance, substituents on the thiophene ring were found to significantly affect the inhibition rates against various fungal strains .

Material Science Applications

The unique properties of this compound extend into material science:

Conductive Polymers

This compound can be incorporated into conductive polymers due to its electron-rich structure. Studies have shown that blending it with polyaniline results in improved electrical conductivity and stability .

Photovoltaic Applications

Research has explored its use in organic photovoltaic devices where its ability to form charge-transfer complexes enhances the efficiency of solar energy conversion .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
MedicinalAntimicrobialEffective against Staphylococcus aureus and fungi
AnticancerInduces apoptosis in MCF-7 and HeLa cells
NeuroprotectiveInhibits acetylcholinesterase; potential for Alzheimer's treatment
AgriculturalFungicideControls Fusarium and Botrytis pathogens
Material ScienceConductive PolymersImproves conductivity when blended with polyaniline
Photovoltaic ApplicationsEnhances efficiency in organic solar cells

Mechanism of Action

The mechanism of action of 4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of microbial growth or modulation of inflammatory pathways.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s thiophen-2-yl-ethyl group distinguishes it from phenyl or methoxyphenyl substituents in analogues, influencing electronic properties (e.g., enhanced π-π stacking) and steric bulk .
  • S-alkylation reactions (e.g., with coumarin) proceed efficiently (75% yield), comparable to other triazole-thiol derivatives (65–93%) .

Key Observations :

  • The thiophene-ethyl group in the target compound’s hybrid enhances interactions with viral proteases (e.g., PLpro) compared to phenyl-substituted analogues .
  • Hydrazone derivatives with phenylaminoethyl groups show superior antimetastatic activity (e.g., Compound 10 inhibits MMP-9), whereas thiophene-based compounds may prioritize antiviral targeting .

Pharmacokinetic and Toxicity Profiles

Table 3: ADMET and Toxicity Comparisons

Compound GI Absorption BBB Penetration Toxicity Class Key ADMET Feature
Target compound hybrid (1) High No 4 (Low risk) CYP2D6 inhibition potential
CoV inhibitor 16 Moderate Yes 3 (Moderate) High plasma protein binding
Hydrazone derivative 10 High No 4 Non-mutagenic in Ames test
Triazole-thiadiazole 8a Low Yes 2 (High risk) Hepatotoxicity at high doses

Key Observations :

  • The target compound’s hybrid exhibits favorable GI absorption but lacks BBB penetration, making it suitable for peripheral infections .
  • Thiophene-containing derivatives generally show lower toxicity (Class 4) compared to chlorophenyl or thiadiazole analogues .

Biological Activity

4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol (CAS No. 923254-47-1) is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant studies and data.

The molecular formula of this compound is C8_8H9_9N3_3S2_2 with a molecular weight of 211.31 g/mol. Its structure includes a thiol group which is pivotal for its biological interactions.

1. Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • A study evaluated the cytotoxic effects of several triazole derivatives against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results demonstrated that compounds similar to this compound showed enhanced cytotoxicity specifically towards melanoma cells .
  • Another investigation revealed that triazole derivatives could inhibit cancer cell migration and were characterized as selective towards cancer cells, suggesting their potential as antimetastatic agents .
CompoundCancer Cell LineIC50_{50} (µM)Selectivity
This compoundIGR39TBDHigh
N′-(4-(dimethylamino)benzylidene)-...MDA-MB-231TBDModerate

2. Antimicrobial Activity

The antimicrobial potential of triazole derivatives has been widely documented. Compounds with similar structures to this compound have shown effectiveness against various bacterial strains and fungi:

  • A study reported that certain triazole derivatives exhibited significant inhibition against Mycobacterium tuberculosis H37Rv. However, they were less potent than the standard drug rifampicin .

3. Anti-inflammatory Activity

Triazoles have also been investigated for their anti-inflammatory properties:

  • Molecular docking studies indicated that certain derivatives could selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), suggesting a mechanism for their anti-inflammatory effects . Specifically, compounds were found to inhibit COX-1 more effectively than COX-2, which may lead to fewer gastrointestinal side effects compared to traditional NSAIDs.

Case Studies and Research Findings

Several studies have focused on synthesizing and characterizing new derivatives of triazoles to enhance their biological activities:

  • Synthesis and Characterization : Researchers synthesized new alkyl derivatives of triazoles and conducted molecular docking studies to evaluate their binding affinities to COX enzymes. The findings indicated promising candidates for further development as anti-inflammatory drugs .
  • Cytotoxicity Assays : In vitro assays demonstrated that specific triazole derivatives had high anticancer activity with IC50_{50} values significantly lower than conventional chemotherapeutics like doxorubicin .

Q & A

Q. What are the standard methods to confirm the structural integrity of 4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol after synthesis?

Methodological Answer: Structural confirmation typically involves a combination of elemental analysis (to verify stoichiometry), IR spectroscopy (to identify functional groups like thiol and triazole rings), and chromatographic techniques (e.g., HPLC or TLC) to confirm purity and individuality . For example, IR peaks near 2550–2600 cm⁻¹ confirm the presence of the -SH group, while triazole ring vibrations appear at 1500–1600 cm⁻¹ .

Q. How can researchers optimize the synthesis of this compound to minimize impurities?

Methodological Answer: Key steps include:

  • Using equimolar ratios of precursors (e.g., thiophen-2-ylmethyl derivatives and triazole intermediates) to avoid side reactions .
  • Employing alkaline conditions during thioether formation to enhance reaction efficiency .
  • Purification via recrystallization in polar aprotic solvents (e.g., DMSO) to remove unreacted starting materials .

Advanced Research Questions

Q. What computational approaches are used to predict the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations are widely applied to study:

  • Molecular orbital energies (HOMO-LUMO gaps) to predict reactivity .
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • NMR chemical shift simulations (e.g., using B3LYP/6-311G++(d,p)) to validate experimental data .

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer: Contradictions often arise from variations in:

  • Assay conditions (e.g., pH, solvent effects). Standardize protocols using controls like ciprofloxacin for antimicrobial studies .
  • Structural analogs . Compare activities of derivatives (e.g., thiophen-2-ylmethyl vs. phenyl substitutions) to isolate functional group contributions .
  • Data normalization . Use statistical tools (e.g., ANOVA) to account for batch-to-batch variability .

Q. What strategies are effective for designing derivatives with enhanced pharmacological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis :
  • Introduce electron-withdrawing groups (e.g., -NO₂) to the triazole ring to enhance antimicrobial potency .
  • Modify the thiophen-2-yl group with alkyl chains to improve lipophilicity and membrane penetration .
    • Salification : Form salts (e.g., sodium or potassium) to increase solubility and bioavailability .

Methodological Challenges

Q. How can researchers address inconsistencies in spectroscopic data for triazole-thiol derivatives?

Methodological Answer:

  • Cross-validate techniques : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) .
  • Control tautomerism : Triazole-thiols exist in thione-thiol tautomeric forms. Use deuterated solvents (e.g., DMSO-d₆) to stabilize the dominant form for NMR analysis .

Q. What in silico tools are suitable for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET Prediction : Use tools like SwissADME or pkCSM to estimate absorption, metabolism, and toxicity .
  • Molecular Docking : Simulate interactions with targets (e.g., bacterial DNA gyrase) using AutoDock Vina .

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